molecular formula C12H18N2 B6217537 rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans CAS No. 2763584-99-0

rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans

Cat. No. B6217537
CAS RN: 2763584-99-0
M. Wt: 190.3
InChI Key:
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Description

Rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans (rac-TNDD) is a chiral diamine molecule derived from the tetrahydronaphthalene family of compounds. It is a versatile molecule that can be used in a variety of applications, including as a chiral catalyst, as a ligand for asymmetric synthesis, and as a building block for the synthesis of other molecules. Rac-TNDD has been studied extensively in recent years due to its potential applications in medicinal chemistry, and its ability to interact with a variety of biological systems.

Mechanism of Action

Rac-TNDD has been shown to interact with a variety of biological systems, including enzymes, receptors, and proteins. It has been shown to bind to the active site of enzymes, allowing them to catalyze reactions more efficiently. It has also been shown to bind to receptors, which can lead to the activation or inhibition of various cellular processes. Finally, it has been shown to interact with proteins, which can lead to changes in the structure and function of the proteins.
Biochemical and Physiological Effects
Rac-TNDD has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, which can lead to increased metabolic activity. It has also been shown to increase the activity of certain receptors, which can lead to changes in cellular signaling pathways. Finally, it has been shown to interact with certain proteins, which can lead to changes in the structure and function of the proteins.

Advantages and Limitations for Lab Experiments

Rac-TNDD has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a single step. It is also highly soluble in a variety of organic solvents. Additionally, it has been shown to interact with a variety of biological systems, making it a useful tool for studying these systems.
However, there are also some limitations to its use in laboratory experiments. Rac-TNDD is a chiral molecule, which can lead to the formation of two different enantiomers. This can make it difficult to isolate a single enantiomer for use in experiments. Additionally, it can be difficult to control the amount of rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans used in an experiment, as it is not easily measured in small quantities.

Future Directions

There are a number of potential future directions for research involving rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans. One potential direction is the development of new drugs using rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans as a scaffold. Additionally, rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans could be used to develop new catalysts for organic reactions. Finally, rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans could be used to study the interactions between enzymes, receptors, and proteins, which could lead to a better understanding of biological systems.

Synthesis Methods

Rac-TNDD can be synthesized in a variety of ways, including the reductive amination of an aldehyde and a secondary amine, the reaction of a ketone and an amine, and the reaction of an alcohol and an amine. The most common method of synthesis is the reductive amination of an aldehyde and a secondary amine, which can be done in a single step. This method involves the reaction of an aldehyde with a secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride, to form the desired product.

Scientific Research Applications

Rac-TNDD has been studied extensively in recent years due to its potential applications in medicinal chemistry. It has been used as a chiral ligand in asymmetric synthesis, as a building block for the synthesis of other molecules, and as a catalyst for organic reactions. It has also been used in the synthesis of pharmaceuticals and in the development of new drugs. Rac-TNDD has been shown to interact with a variety of biological systems, including enzymes, receptors, and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine, trans involves the reduction of the corresponding ketone intermediate followed by reductive amination.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "N,N-dimethylformamide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "1. 1,2,3,4-tetrahydronaphthalene is reacted with N,N-dimethylformamide and sodium borohydride in ethanol to form the corresponding ketone intermediate.", "2. The ketone intermediate is then reduced using sodium borohydride in ethanol.", "3. The resulting amine intermediate is then reacted with hydrochloric acid to form the hydrochloride salt.", "4. The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "5. The free base is then reacted with formaldehyde and sodium cyanoborohydride in ethanol to form the trans isomer of rac-(1R,2R)-N2,N2-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine." ] }

CAS RN

2763584-99-0

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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